molecular formula C9H9N3OS B1353033 4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 36017-21-7

4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B1353033
CAS RN: 36017-21-7
M. Wt: 207.25 g/mol
InChI Key: KJCDYSNOKGTAPY-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about the functional groups present in the molecule.



Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It includes the starting materials, reagents, catalysts, temperature, pressure, and other conditions.



Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, refractive index, and others. Chemical properties include reactivity, stability, and others.


Scientific Research Applications

Chemical Synthesis and Characterization

4-(3-Methoxyphenyl)-4H-1,2,4-triazole-3-thiol and its derivatives have been a subject of interest in chemical synthesis. For example, Wurfer and Badea (2021) synthesized novel compounds including 4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol, which were characterized using various spectroscopic methods. These compounds have not been reported in literature before and represent new additions to the field of organic synthesis (Wurfer & Badea, 2021).

Pharmacological Potential

The pharmacological potential of these compounds is notable. Arfan et al. (2018) demonstrated that S-alkylated derivatives of 4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol exhibit significant cholinesterase inhibitory potential. This finding indicates potential applications in treating diseases like Alzheimer's, where cholinesterase inhibitors are commonly used (Arfan et al., 2018).

Corrosion Inhibition

These triazole derivatives have shown effectiveness in corrosion inhibition. Yadav et al. (2013) studied benzimidazole derivatives, including a 4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivative, for mild steel corrosion inhibition in HCl solution. Their research demonstrates the utility of these compounds in industrial applications, particularly inprotecting metals from corrosion (Yadav, Behera, Kumar, & Sinha, 2013).

Antiproliferative Activity

In the field of cancer research, these compounds have shown promise as well. Narayana et al. (2010) synthesized derivatives of 5-(2-bromo-5-methoxyphenyl)-4H-1,2,4-triazole-3-thiol and evaluated them for antiproliferative activity. Their findings suggest potential applications in developing new anticancer agents (Narayana, Raj, & Sarojini, 2010).

Antimicrobial and Anti-inflammatory Properties

The antimicrobial and anti-inflammatoryproperties of these compounds have also been investigated. Labanauskas et al. (2004) reported the synthesis of S-alkylated derivatives showing significant anti-inflammatory activity. This finding suggests potential for these compounds in the development of new anti-inflammatory drugs (Labanauskas, Udrenaite, Gaidelis, & Brukštus, 2004).

Safety And Hazards

This involves studying the toxicity, flammability, environmental impact, and other safety-related aspects of the compound.


Future Directions

This involves discussing potential applications of the compound and areas where further research is needed.


properties

IUPAC Name

4-(3-methoxyphenyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3OS/c1-13-8-4-2-3-7(5-8)12-6-10-11-9(12)14/h2-6H,1H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJCDYSNOKGTAPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C=NNC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00407535
Record name 4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24832776
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

CAS RN

36017-21-7
Record name 4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MT CHARY - academia.edu
1, 8-Naphthyridine derivatives have attracted considerable attention because of the it’s skeleton is present in many compounds, which have been isolated from natural sources, with …
Number of citations: 3 www.academia.edu
R Hamdy, B Fayed, AM Hamoda, M Rawas-Qalaji… - Molecules, 2020 - mdpi.com
Candida is the most common fungal class, causing both superficial and invasive diseases in humans. Although Candida albicans is the most common cause of fungal infections in …
Number of citations: 23 www.mdpi.com

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